molecular formula C15H10F3N3O3S B2771367 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 321848-16-2

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2771367
CAS RN: 321848-16-2
M. Wt: 369.32
InChI Key: QKNWCKIISBFDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a thiazolyl group, a trifluoromethyl group, and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their potential as anticancer agents . Another study reported the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol via a Schiff bases reduction route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, carboxylic acids can react with bases to form water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the various functional groups present. For example, carboxylic acids with six or fewer carbon atoms are freely or moderately soluble in water, while those with more than six carbons are slightly soluble in water . Soluble carboxylic acids dissociate to an extent in water to yield hydrogen ions .

Scientific Research Applications

Anticancer Activity

1,3,4-Thiadiazole derivatives, including MTTPCA, have emerged as potential anticancer agents . These compounds are of interest due to their ability to disrupt processes related to DNA replication. Specifically, MTTPCA inhibits the replication of both bacterial and cancer cells. During in vitro tests, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (a derivative of MTTPCA) demonstrated selective anticancer activity .

Antimicrobial and Antifungal Properties

Thiadiazole derivatives, including MTTPCA, exhibit a wide range of therapeutic activities. These include antimicrobial and antifungal effects. Researchers have explored their potential in combating various pathogens, making them valuable candidates for drug development .

Analgesic and Anti-Inflammatory Effects

MTTPCA derivatives have also shown analgesic and anti-inflammatory properties. These effects are crucial for managing pain and inflammation associated with various conditions .

Antipsychotic and Antidepressant Potential

In addition, thiadiazole derivatives, including MTTPCA, have been investigated for their antipsychotic and antidepressant activities. These compounds may play a role in mental health therapeutics .

Anticonvulsant Activity

MTTPCA derivatives exhibit anticonvulsant properties, which could be relevant for managing seizure disorders .

Anti-Leishmanial Effects

Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Some thiadiazole derivatives, including MTTPCA, have demonstrated anti-leishmanial activity, suggesting their potential as therapeutic agents against this disease .

Janowska, S., Paneth, A., & Wujec, M. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309. Read more

Safety And Hazards

The safety and hazards associated with this compound would likely depend on the specific application and handling procedures. For example, carboxylic acids can be corrosive and may cause severe burns to skin and eyes .

properties

IUPAC Name

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3S/c1-24-9-4-2-8(3-5-9)11-7-25-14(20-11)21-12(15(16,17)18)10(6-19-21)13(22)23/h2-7H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNWCKIISBFDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.